
(2-Ethyl-4-methylphenyl)methanol
Overview
Description
(2-Ethyl-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Biological Activity
(2-Ethyl-4-methylphenyl)methanol, also known as 2-ethyl-4-methylphenyl alcohol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C11H16O, featuring a phenolic structure with an ethyl and a methyl group attached to the aromatic ring. Its structural characteristics contribute to its interactions with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Recent studies have also pointed to the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
This compound has demonstrated antioxidant activity, which is vital for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its protective effects against cellular damage.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors involved in inflammation and oxidative stress responses.
- Enzyme Inhibition: It could inhibit enzymes that facilitate the synthesis of pro-inflammatory mediators or reactive oxygen species.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against clinical isolates from patients with infections. The results showed a notable reduction in bacterial load when treated with the compound, supporting its potential as an alternative therapeutic agent.
Case Study 2: Anti-inflammatory Research
In a controlled animal study, this compound was administered to models of induced inflammation. The results indicated a significant decrease in inflammatory markers compared to control groups, suggesting its utility in managing inflammatory diseases.
Properties
IUPAC Name |
(2-ethyl-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-6-8(2)4-5-10(9)7-11/h4-6,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKBPLIFNSPFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.